methyl 4-{2-[(4-chlorophenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furochromenyl group, a chlorinated aniline moiety, and a benzoate ester, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the furochromenyl core, followed by the introduction of the chlorinated aniline group through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOATE: Shares the chlorinated aniline and benzoate ester groups but lacks the furochromenyl core.
METHYL 4-[(2-CHLOROANILINO)CARBONYL]BENZOATE: Similar structure but with different positioning of functional groups.
Uniqueness
METHYL 4-{2-[(4-CHLOROANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE stands out due to its unique furochromenyl core, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C26H18ClNO6 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
methyl 4-[2-[(4-chlorophenyl)carbamoyl]-4-oxo-2,3-dihydrofuro[3,2-c]chromen-3-yl]benzoate |
InChI |
InChI=1S/C26H18ClNO6/c1-32-25(30)15-8-6-14(7-9-15)20-21-22(18-4-2-3-5-19(18)33-26(21)31)34-23(20)24(29)28-17-12-10-16(27)11-13-17/h2-13,20,23H,1H3,(H,28,29) |
InChI Key |
SJVVIFVRVXNKNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.